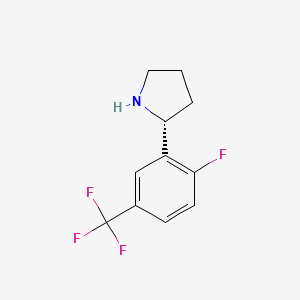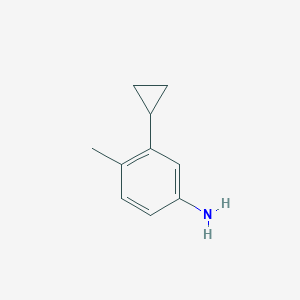
3-Cyclopropyl-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4-methylaniline is an organic compound with the chemical formula C10H13N. It is a derivative of aniline, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents like ethanol and ether but poorly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-methylaniline typically involves the cyclopropylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert it to cyclopropyl-4-methylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitro-3-cyclopropyl-4-methylaniline.
Reduction: Cyclopropyl-4-methylcyclohexylamine.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
3-Cyclopropyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, affecting the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropyl-3-methylaniline: Similar structure but different position of the cyclopropyl group.
3-Cyclopropyl-4-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
3-Cyclopropyl-4-methylbenzoic acid: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness: 3-Cyclopropyl-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopropyl and methyl groups on the benzene ring influences its reactivity and interaction with other molecules, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-cyclopropyl-4-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |
InChI Key |
SBKNTCXJLGGHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)

![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
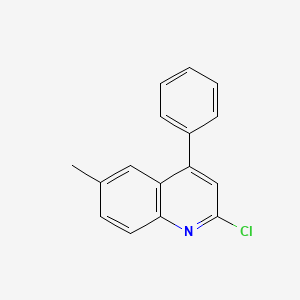
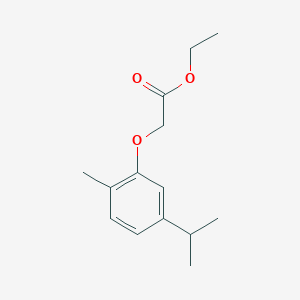
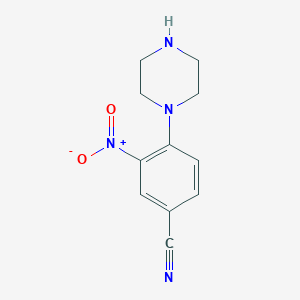
![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B11724293.png)

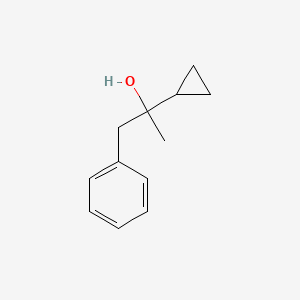



![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)
